molecular formula C23H25N3O6 B160920 Topotecan acid sodium salt CAS No. 132877-29-3

Topotecan acid sodium salt

Cat. No.: B160920
CAS No.: 132877-29-3
M. Wt: 439.5 g/mol
InChI Key: DPQJTQJZJNYUEC-QHCPKHFHSA-N
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Description

Topotecan acid sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQJTQJZJNYUEC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157828
Record name Hydrotopotecan
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Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132877-29-3
Record name SKF 105992
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132877-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrotopotecan
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrotopotecan
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URL https://comptox.epa.gov/dashboard/DTXSID20157828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPOTECANCARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Target Interactions of Topotecan

Topotecan (B1662842), a semi-synthetic analog of camptothecin (B557342), exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I. wikipedia.orgresearchgate.net Topoisomerase I is crucial for managing the topological stresses in DNA, such as supercoiling, that arise during fundamental cellular processes like DNA replication and transcription. researchgate.netplos.orgpatsnap.com The enzyme functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relieve torsional strain. wikipedia.orgpatsnap.com Following this relaxation, the enzyme re-ligates the broken strand, restoring the integrity of the DNA duplex. patsnap.compnas.org

The mechanism of action of topotecan centers on the interruption of this religation step. wikipedia.orgpatsnap.com Topotecan acts as an uncompetitive inhibitor, meaning it does not bind to the free enzyme or to the DNA alone, but specifically to the transient covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex". pnas.orgdrugbank.com In this complex, an active-site tyrosine residue of the enzyme is covalently linked to the 3'-phosphate end of the nicked DNA strand. pnas.org

Topotecan intercalates into the DNA at the site of this enzyme-induced nick. patsnap.compnas.org X-ray crystallography studies have revealed that topotecan inserts its planar ring system between the upstream (-1) and downstream (+1) base pairs at the cleavage site, mimicking a DNA base pair. pnas.orgrcsb.org This intercalation displaces the downstream DNA, physically preventing the 5'-hydroxyl end of the broken strand from reattacking the phosphotyrosine bond, thereby blocking the DNA religation reaction. pnas.orgdrugbank.com

By preventing religation, topotecan traps the topoisomerase I enzyme in a stable ternary complex with the DNA. plos.orgdrugbank.com The accumulation of these stabilized topotecan-topoisomerase I-DNA covalent complexes is particularly cytotoxic. patsnap.com When a moving DNA replication fork collides with one of these trapped complexes, the transient single-strand break is converted into a permanent and lethal double-strand break. plos.orgdrugbank.com Mammalian cells have limited capacity to repair these extensive double-strand breaks, which triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis. patsnap.comdrugbank.com Molecular dynamics simulations further elucidate that topotecan's presence restricts the flexibility of the enzyme and maintains a distance between the catalytic residue Lys532 and the DNA, hindering the religation process. plos.org

Table 1: Key Research Findings on Topotecan's Molecular Interactions

Finding Method Significance Reference(s)
Intercalation Model X-ray Crystallography Showed that topotecan binds at the DNA cleavage site by intercalating between the -1 and +1 base pairs, preventing DNA religation. pnas.org, rcsb.org
Uncompetitive Inhibition Biochemical Assays & Crystallography Established that topotecan acts as an uncompetitive inhibitor, binding only to the covalent topoisomerase I-DNA complex. drugbank.com, pnas.org
Enzyme Flexibility Molecular Dynamics Simulations Revealed that topotecan binding reduces the conformational flexibility of the enzyme, particularly in the linker domain. plos.org
Inhibition of Religation Molecular Dynamics Simulations Demonstrated that topotecan keeps catalytic residues (e.g., Lys532) away from the DNA, directly inhibiting the religation reaction. plos.org
Complex Stabilization Band Depletion Assay Allowed for the quantification of stabilized topoisomerase I-DNA adducts in intact cells upon exposure to topotecan. ashpublications.org

Impact of Microenvironmental Ph on Topotecan Efficacy

The therapeutic efficacy of topotecan (B1662842) is critically dependent on the chemical stability of its E-ring α-hydroxy-δ-lactone structure. researchgate.net This lactone ring is essential for the drug's ability to inhibit topoisomerase I. scialert.net However, the lactone moiety undergoes a reversible, pH-dependent hydrolysis. drugbank.comscialert.netnih.gov

Under acidic conditions (low pH), the equilibrium favors the closed, active lactone form. scialert.net Conversely, at neutral or alkaline pH, the equilibrium shifts towards the open-ring, inactive carboxylate form. drugbank.comresearchgate.netnih.gov This conversion is rapid under physiological conditions, such as the pH of blood (approximately 7.4), where the inactive carboxylate form predominates. researchgate.netnih.gov The open-ring form is considered inactive because it exhibits both reduced membrane permeability and a significantly decreased affinity for the topoisomerase I-DNA complex. researchgate.net

This pH-dependent equilibrium has significant implications for topotecan's activity in different biological environments. The acidic microenvironment characteristic of many solid tumors (pH ~6.5) can be advantageous for topotecan's efficacy. frontiersin.orgmdpi.com The lower extracellular pH in tumors may shift the equilibrium back towards the active lactone form, thereby increasing the concentration of the active drug at the target site and enhancing its cytotoxic potential. mdpi.comencyclopedia.pub In contrast, in the neutral pH of the bloodstream, a substantial fraction of the drug exists in its inactive form. drugbank.com

Kinetic studies have quantified this pH-dependent relationship. The hydrolysis of the active lactone form to the inactive carboxylate form occurs rapidly at physiological pH. mdpi.com This understanding has spurred research into drug delivery systems, such as nanoparticles, designed to protect the lactone ring from hydrolysis at physiological pH and release the active drug preferentially in the acidic tumor microenvironment. mdpi.comnih.gov

Table 2: pH-Dependent Hydrolysis of Topotecan

pH Value Predominant Form Stability of Active Lactone Form Implication Reference(s)
< 4.0 Lactone (closed-ring) High Stable in acidic infusion fluids. nih.gov
6.5 Lactone (closed-ring) Increased stability Enhanced drug activity expected in the acidic tumor microenvironment. frontiersin.org, nih.gov
7.4 Carboxylate (open-ring) Low (hydrolysis t₁/₂ ≈ 0.93 h) Rapid inactivation at physiological pH, reducing systemic activity. drugbank.com, mdpi.com
> 7.7 Carboxylate (open-ring) Very Low The inactive form is highly favored. nih.gov

Preclinical Efficacy Studies and Research Models for Topotecan

In Vitro Cellular Pharmacology and Cytotoxicity Profiling

The in vitro evaluation of topotecan (B1662842) has been crucial in understanding its direct effects on cancer cells. These studies typically involve exposing various cancer cell lines to the drug and measuring its impact on cell viability, growth, and other cellular processes.

Assessment of Topotecan Sensitivity Across Diverse Cancer Cell Lines

The sensitivity of cancer cells to topotecan varies significantly across different types of cancer. In a comprehensive study by the Pediatric Preclinical Testing Program (PPTP), topotecan demonstrated broad in vitro activity, inhibiting the growth of all 23 tested pediatric cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, ranged from 0.71 nM to 489 nM, with a median IC50 of 9.13 nM. nih.gov This indicates a wide range of sensitivity among different pediatric cancer cell types.

Notably, neuroblastoma cell lines displayed the widest range of sensitivity to topotecan. nih.gov In another study, topotecan showed potent growth-inhibitory effects in human lung cancer cell lines. nih.gov Furthermore, research on ovarian cancer cell lines also demonstrated a dose-dependent response to topotecan. iiarjournals.org The cytotoxicity of topotecan has also been observed in various other cancer cell lines, including those from breast cancer, colon cancer, and melanoma. acs.orgnih.gov

Table 1: In Vitro Sensitivity of Various Cancer Cell Lines to Topotecan

Cell Line Cancer Type IC50 (nM) Reference
Various Pediatric Cancers (23 lines) 0.71 - 489 nih.gov
H460 Lung Cancer Not Specified nih.gov
H322 Lung Cancer Not Specified nih.gov
H209 Small Cell Lung Cancer Not Specified aacrjournals.org
H526 Small Cell Lung Cancer Not Specified aacrjournals.org
U251 Glioma ~3000 (at 24h) plos.org
U87 Glioma ~3000 (at 24h) plos.org
PC-3 Prostate Cancer Not Specified nih.gov
LNCaP Prostate Cancer Not Specified nih.gov
MCF-7 Breast Cancer 218 semanticscholar.org
SKOV-3-13 Ovarian Cancer 5.842 nih.gov
7AS Ovarian Cancer (Resistant) 11.60 nih.gov
7SD Ovarian Cancer (Resistant) 9.804 nih.gov
HeLa Cervical Cancer Not Specified pensoft.net
HCT116 Colon Cancer Not Specified pensoft.net

IC50 values can vary based on experimental conditions such as exposure time.

Quantification of Cellular Growth Inhibition and Apoptosis Induction

Topotecan effectively inhibits cell growth and induces apoptosis in a concentration- and time-dependent manner. nih.govplos.org In lung cancer cell lines, the induction of apoptosis was highest at IC80 concentrations. nih.gov Studies in glioma cells and glioma stem cells (GSCs) also showed that topotecan inhibited proliferation and promoted apoptosis in a dose- and time-dependent fashion. plos.org

The mechanism of apoptosis induction by topotecan involves the activation of caspase-dependent pathways. aacrjournals.orgplos.org In small cell lung cancer cells, the combination of vorinostat (B1683920) and topotecan led to increased cleavage of PARP and caspase-3, key markers of apoptosis. aacrjournals.org This combination also resulted in a significant increase in apoptosis as measured by Annexin V staining and DNA fragmentation. aacrjournals.org Furthermore, in breast cancer cells, topotecan treatment led to a significant decrease in the anti-apoptotic protein BCL2, suggesting an apoptosis-based cell death mechanism. frontiersin.org Research on prostate cancer cells also demonstrated a significant increase in caspase-3/7 activity following topotecan treatment. aacrjournals.org

Effects on Cell Migration, Invasion, and Colony Formation

Preclinical studies have shown that topotecan can inhibit key processes involved in cancer metastasis, such as cell migration, invasion, and the ability of single cells to form colonies. In aggressive and taxane-resistant prostate cancer models, metronomic (low-dose, continuous) topotecan treatment significantly decreased cell invasion and colony formation. nih.gov Similarly, in small cell lung cancer cells, the combination of vorinostat and topotecan synergistically inhibited soft-agar colony formation. aacrjournals.org Studies on cervical cancer cells have also investigated the effect of topotecan on cell migration using wound healing assays. acs.org

Investigation of Topotecan's Influence on Malignant Cell Heterogeneity

Intratumor heterogeneity, the presence of diverse cell populations within a single tumor, is a major driver of drug resistance. mdpi.com Recent research has explored the impact of different topotecan dosing strategies on this heterogeneity. A study using a spheroidal model of castration-resistant prostate cancer found that extended exposure to topotecan decreased malignant cell heterogeneity compared to maximum tolerable dose (MTD) administration. mdpi.comnih.gov This reduction in heterogeneity may contribute to improved long-term drug sensitivity by preventing the emergence of resistant cell populations. mdpi.comnih.gov The study utilized single-cell RNA sequencing to demonstrate that extended exposure to topotecan led to a more uniform phenotypic response among cancer cells. mdpi.com

In Vivo Antitumor Activity in Defined Preclinical Models

The promising in vitro results for topotecan have been further validated in in vivo preclinical models, primarily using human tumor xenografts in immunocompromised mice. These models allow for the evaluation of a drug's antitumor activity in a more complex biological system.

Evaluation in Established Human Tumor Xenograft Models (e.g., Solid Tumors, Leukemias)

Topotecan has demonstrated significant antitumor activity against a broad range of human tumor xenografts. The PPTP in vivo studies showed that topotecan significantly increased event-free survival (EFS) in 32 out of 37 solid tumor xenografts and in all 8 of the tested acute lymphoblastic leukemia (ALL) xenografts. nih.govwiley.comnih.gov Objective responses, including complete and partial remissions, were observed in various solid tumors such as Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, and neuroblastoma. nih.govnih.gov In the ALL xenograft panel, topotecan induced both complete and partial responses. nih.govnih.gov

Further studies have confirmed topotecan's efficacy in other solid tumor models. In human colon carcinoma xenografts, topotecan treatment transiently inhibited tumor growth. aacrjournals.org In a bladder carcinoma xenograft model, topotecan also demonstrated antitumor activity. researchgate.net A liposomal formulation of topotecan, FF-10850, showed improved efficacy and reduced bone marrow suppression in mice with solid tumors compared to topotecan alone. fujifilmpharma.comasco.org Preclinical studies in prostate cancer xenograft models have also shown that low-dose, continuous administration of topotecan significantly decreased tumor volume compared to conventional dosing. nih.gov

Table 2: In Vivo Antitumor Activity of Topotecan in Human Tumor Xenograft Models

Tumor Type Model Key Findings Reference
Pediatric Solid Tumors (various) Xenografts Significant increase in EFS in 32/37 models; objective responses in Wilms tumor, rhabdomyosarcoma, Ewing sarcoma, neuroblastoma. nih.govnih.gov
Acute Lymphoblastic Leukemia Xenografts Significant increase in EFS in 8/8 models; complete and partial responses observed. nih.govnih.gov
Colon Carcinoma GEO xenografts Transient inhibition of tumor growth. aacrjournals.org
Bladder Carcinoma Xenograft Demonstrated antitumor activity. researchgate.net
Prostate Cancer Xenograft Low-dose continuous administration significantly decreased tumor volume. nih.gov
Ovarian Cancer SKOV-3-13 xenografts Metronomic topotecan in combination with pazopanib (B1684535) showed high efficacy. nih.gov
Solid Tumors (various) Xenografts Liposomal topotecan (FF-10850) showed improved efficacy and reduced toxicity. fujifilmpharma.comasco.org

Application in Orthotopic and Genetically Engineered Mouse Models of Specific Cancers

The preclinical evaluation of topotecan acid sodium salt, a topoisomerase I inhibitor, has been significantly advanced by the use of sophisticated animal models that more accurately reflect human disease. Orthotopic and genetically engineered mouse models (GEMMs) have been instrumental in demonstrating the compound's efficacy across a range of cancers.

In studies of retinoblastoma, two new rodent models were developed: an orthotopic xenograft model using human retinoblastoma cells and a GEMM involving a replication-incompetent retrovirus. aacrjournals.orgresearchgate.net In these models, topotecan, particularly in combination with carboplatin (B1684641), effectively halted tumor progression and was found to be superior to a standard triple-drug therapy. aacrjournals.orgresearchgate.net Further research in these models explored localized delivery, showing that a combination of systemic topotecan and subconjunctival carboplatin could ablate retinoblastoma while preserving long-term vision. nih.gov

For neuroblastoma, a highly aggressive pediatric cancer, orthotopic xenograft models have been crucial. nih.gov In a study using LAN-1 neuroblastoma cells in an orthotopic (intra-cardiac) model, a liposomal formulation of topotecan extended the median survival time compared to the standard formulation, Hycamtin®. nih.govresearchgate.net Another study using multiple neuroblastoma xenografts identified the minimum doses required to achieve partial and complete responses, linking efficacy to systemic drug exposure. oup.com The activity of topotecan against neuroblastoma xenografts has been consistently demonstrated, with maximal effects often seen with prolonged exposure schedules. nih.govaacrjournals.org

The efficacy of topotecan has also been assessed in aggressive models of ovarian and colon cancer. In an orthotopic model of advanced ovarian cancer, low-dose metronomic oral topotecan demonstrated excellent anti-tumor activity and significantly enhanced survival, especially when combined with the antiangiogenic drug pazopanib. nih.govnih.govaacrjournals.org Similarly, in refined orthotopic and adjuvant therapy models of colon cancer, metronomic topotecan significantly prolonged survival and reduced liver metastasis. bmj.com

GEMMs have also been employed to study topotecan's effects. For instance, a mouse model of Huntington's disease, a neurodegenerative disorder, was used to show that topotecan could delay disease progression, rescue body weight loss, and extend lifespan, suggesting a potential neuroprotective role by down-regulating the mutant huntingtin protein. oup.com In lung cancer, orthotopic models using various human non-small cell lung cancer (NSCLC) cell lines in rats showed that inhaled topotecan was significantly more effective at reducing tumor burden than standard intravenous delivery. tandfonline.com

Interactive Table: Efficacy of Topotecan in Orthotopic and Genetically Engineered Mouse Models
Cancer Type Model Type Key Findings Citation
Retinoblastoma Orthotopic Xenograft & GEMM Topotecan + Carboplatin halted tumor progression, superior to standard triple therapy. aacrjournals.orgresearchgate.net
Retinoblastoma Orthotopic Xenograft & GEMM Systemic Topotecan + Subconjunctival Carboplatin ablated tumors and preserved vision. nih.gov
Neuroblastoma Orthotopic (Systemic) Xenograft Liposomal topotecan extended median survival time compared to standard formulation. nih.govresearchgate.net
Ovarian Cancer Orthotopic Xenograft Metronomic oral topotecan showed excellent anti-tumor activity and 100% survival with pazopanib after 6 months. nih.govaacrjournals.org
Colon Cancer Orthotopic & Adjuvant Model Metronomic topotecan significantly prolonged survival and reduced liver metastasis. bmj.com
NSCLC (Lung) Orthotopic Xenograft Inhaled topotecan (1 mg/kg) reduced tumor burden by 88% vs. 44% for IV topotecan (2 mg/kg). tandfonline.com

Pharmacodynamic Assessment of Topotecan Activity in Preclinical Models (e.g., Topoisomerase I-DNA Complex Formation)

The mechanism of action of topotecan is the stabilization of the topoisomerase I (Top1)-DNA covalent complex, often called the cleavable complex. eur.nlcancernetwork.com This stabilization prevents the re-ligation of the single-strand breaks created by Top1 during DNA replication and transcription, leading to the formation of lethal double-strand breaks when the replication fork collides with the complex. nih.goveur.nlaacrjournals.org Preclinical studies have focused on measuring this target engagement to understand the drug's activity.

A key pharmacodynamic biomarker for the activity of agents that cause DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. aacrjournals.org A quantitative immunofluorescence assay for γH2AX was developed and validated in human tumor xenograft models using topotecan. aacrjournals.org This assay demonstrated a clear dose- and time-dependent increase in nuclear γH2AX staining in tumor biopsies following topotecan administration. aacrjournals.org A significant pharmacodynamic response was measured even at doses equivalent to the clinical dose, confirming that the assay is sensitive enough for use in clinical trials to measure target engagement. aacrjournals.org

Studies in small cell lung cancer (SCLC) models have linked topotecan sensitivity to the expression of Schlafen family member 11 (SLFN11). nih.gov In topotecan-sensitive cells with high SLFN11 expression, the drug effectively induced DNA damage checkpoints, leading to cell death. nih.gov Conversely, cells with low SLFN11 expression were insensitive. nih.gov This suggests that SLFN11 expression is a critical determinant of topotecan's pharmacodynamic effect in SCLC. nih.gov

In models of aggressive prostate cancer, pharmacodynamic assessments showed that metronomic topotecan suppressed markers associated with epithelial–mesenchymal transition (EMT) and cancer stem-like cell populations, highlighting a mechanism beyond simple cytotoxicity. aacrjournals.org Similarly, in ovarian cancer models, metronomic topotecan therapy was shown to reduce the expression of the pro-angiogenic factors HIF-1α and VEGF, demonstrating an anti-angiogenic pharmacodynamic effect. tandfonline.com The addition of metronomic topotecan to antiangiogenic drugs like bevacizumab or sunitinib (B231) was found to downregulate HIF-1α-dependent growth factors, suggesting that topotecan acts, in part, via HIF-1α inhibition. mdpi.com

Preclinical Evaluation of Drug Scheduling and Exposure Duration

The efficacy of topotecan is highly dependent on its administration schedule, a fact consistently demonstrated in preclinical research. aacrjournals.org Because its cytotoxic action is specific to the S-phase of the cell cycle, prolonged exposure to the drug is generally considered more effective than short, high-dose infusions. nih.goveur.nl

Comparative Analysis of Continuous Versus Intermittent Exposure Regimens

Preclinical studies have repeatedly shown that protracted or continuous topotecan administration is superior to intermittent, high-dose schedules. aacrjournals.orgaacrjournals.org In xenograft models of human colon adenocarcinomas and rhabdomyosarcomas, a protracted therapy given daily for 5 days for three consecutive weeks resulted in greater antitumor efficacy than a more intense schedule of every 4 days for four doses. aacrjournals.org This principle was also confirmed in vitro, where continuous exposure was more effective than a short 1-hour exposure in inhibiting tumor colony formation from fresh human tumor explants. eur.nl

A study in a mouse model of leptomeningeal medulloblastoma directly compared continuous intraventricular (IVT) topotecan delivered via an osmotic pump against daily bolus IVT injections. biorxiv.org Both IVT delivery methods effectively slowed tumor growth and significantly prolonged survival compared to systemic (intraperitoneal) topotecan or saline controls. biorxiv.org While the median survival times were similar between the continuous and bolus IVT groups, the daily bolus injections showed a trend toward better control of tumor radiance, possibly due to better drug distribution throughout the cerebrospinal fluid (CSF). biorxiv.org

In prostate cancer models, a continuous low-dose exposure achieved via micro-osmotic pumps was compared to conventional intermittent intravenous administration. aacrjournals.org The continuous dosing regimen resulted in significantly smaller tumor volumes compared to the conventional schedule. aacrjournals.org

Investigation of Metronomic Dosing Strategies for Enhanced Efficacy

Metronomic chemotherapy, the frequent administration of low doses of a drug over a prolonged period, has been extensively investigated for topotecan to enhance efficacy and shift its mechanism of action towards anti-angiogenesis. nih.govtandfonline.com

In preclinical ovarian cancer models, oral metronomic topotecan was highly effective. tandfonline.com A daily low-dose regimen (0.5 mg/kg) was found to be as effective in reducing tumor weight as a weekly maximum tolerated dose (MTD) regimen (7.5 mg/kg), with the metronomic schedule significantly decreasing cell proliferation and microvessel density (MVD). tandfonline.com In a separate study on an advanced orthotopic ovarian cancer model, a daily 1 mg/kg oral metronomic dose showed excellent anti-tumor activity. nih.govaacrjournals.org

Similar findings have been reported in other cancers. In retinoblastoma xenografts, low-dose topotecan (0.6 mg/kg, 5 days/week) led to significantly lower tumor volumes compared to an MTD protocol (3 mg/kg, once/week). mdpi.com In pediatric rhabdomyosarcoma (Rh30) xenografts, the antitumor effect was found to be extremely schedule-dependent; daily treatment led to complete tumor regression, whereas intermittent dosing showed no growth delay. mdpi.com In colon cancer, metronomic topotecan showed potent anti-tumor and anti-metastatic activity, in contrast to the minor activity and considerable toxicity seen with standard MTD schedules in clinical trials. bmj.com Studies in triple-negative breast cancer models also found that metronomic topotecan, especially when combined with pazopanib, significantly enhanced antitumor activity and prolonged survival. oncotarget.com

The mechanism behind the efficacy of metronomic topotecan often involves targeting the tumor vasculature and hypoxia-inducible factor 1-alpha (HIF-1α). tandfonline.commdpi.comoncotarget.com

Interactive Table: Comparison of Topotecan Dosing Strategies in Preclinical Models
Cancer Type Model Dosing Strategy Compared Finding Citation
Colon/Rhabdomyosarcoma Xenograft Protracted (daily x5, 3 wks) vs. Intense (q4d x4) Protracted schedule showed greater antitumor efficacy. aacrjournals.org
Medulloblastoma Orthotopic Xenograft Continuous IVT vs. Bolus IVT vs. Systemic IP Both continuous and bolus IVT prolonged survival significantly more than systemic IP. biorxiv.org
Prostate Cancer Xenograft Continuous (osmotic pump) vs. Conventional IV Continuous dosing resulted in significantly smaller tumor volumes. aacrjournals.org
Ovarian Cancer Orthotopic Xenograft Metronomic (0.5 mg/kg daily) vs. MTD (7.5 mg/kg weekly) Metronomic dosing was equally effective in reducing tumor weight with anti-angiogenic effects. tandfonline.com
Retinoblastoma Xenograft Metronomic (0.6 mg/kg, 5x/wk) vs. MTD (3 mg/kg, 1x/wk) Metronomic schedule resulted in significantly lower tumor volumes. mdpi.com
Rhabdomyosarcoma Xenograft Metronomic (daily) vs. Intermittent (every other day) Daily treatment caused complete regression; intermittent treatment had no effect. mdpi.com

Mechanisms of Resistance and Strategies for Sensitivity Modulation of Topotecan

Elucidation of Intrinsic and Acquired Resistance Mechanisms

Resistance to topotecan (B1662842) is a multifactorial phenomenon involving alterations in the drug's target enzyme, enhanced DNA repair capabilities, and reduced drug accumulation. nih.gov The primary mechanisms revolve around changes to topoisomerase I and the cellular response to the specific type of DNA damage induced by the drug.

Alterations in the topoisomerase I (TOP1) enzyme, the direct target of topotecan, represent a primary mechanism of resistance. These changes can be quantitative, involving a reduction in enzyme expression, or qualitative, arising from mutations in the TOP1 gene that decrease the enzyme's sensitivity to the drug. iiarjournals.org

Reduced levels of TOP1 protein diminish the number of potential targets for topotecan, thereby decreasing the formation of drug-stabilized TOP1-DNA cleavage complexes. nih.gov Some resistant cancer cell lines have been shown to have decreased expression of TOP1. iiarjournals.org However, other studies on resistant ovarian and non-small cell lung cancer cell lines have found no significant changes in TOP1 protein levels, indicating that this is not a universal mechanism of resistance and that other factors are often predominant. nih.govfrontiersin.org

More frequently, resistance is associated with point mutations within the TOP1 gene. These mutations can interfere with the drug's ability to bind to and stabilize the TOP1-DNA complex without necessarily affecting the enzyme's catalytic activity. nih.govnih.gov Molecular modeling and studies in resistant cell lines have identified several key mutations. For instance, mutations such as E418K, G503S, and D533G have been shown to significantly impact the binding of topotecan to the enzyme-DNA complex by altering critical polar interactions. acs.orgacs.org Other identified mutations in resistant clones include p.R621H and p.L617I in the core subdomain III and p.E710G in the linker domain. nih.gov The presence of these mutations leads to a marked reduction in the formation of topotecan-induced cleavage complexes and subsequent DNA double-strand breaks, conferring a resistant phenotype. nih.gov

MutationLocation in Topoisomerase IReported Effect on Topotecan Interaction
E418KLips RegionInfluences the binding of topotecan to the TOP1-DNA complex. acs.orgacs.org
G503SLips Region (non-active site)Indirectly affects the binding site conformation, reducing drug affinity. acs.org
D533GLips Region (direct contact)Removes a strong hydrogen bond with topotecan, decreasing binding stability. acs.org
L617ICore Subdomain IIIDecreases formation of TOP1-DNA cleavage complexes. nih.gov
R621HCore Subdomain IIIDecreases formation of TOP1-DNA cleavage complexes. nih.gov
E710GLinker DomainAlters linker flexibility, affecting drug-induced complex stabilization. nih.gov

The cytotoxicity of topotecan is contingent on the persistence of TOP1-DNA cleavage complexes. Consequently, cellular pathways that can repair this specific lesion contribute significantly to drug resistance. nih.gov Cancer cells can adapt by upregulating specific DNA repair mechanisms to counteract the damage induced by topotecan. nih.govresearchgate.net

A key enzyme in this process is Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Tdp1 is a DNA repair enzyme that specifically resolves the 3'-phosphotyrosyl bond linking topoisomerase I to the DNA, effectively removing the stalled enzyme and initiating subsequent repair. nih.govresearchgate.net Increased expression or activity of Tdp1 can lessen the cytotoxic impact of topotecan by efficiently clearing the drug-induced lesions. mdpi.com Preclinical data indicate that Tdp1 levels can directly influence cellular sensitivity to camptothecin-based drugs. nih.gov

Beyond the direct reversal of the TOP1-DNA complex by Tdp1, other DNA damage response (DDR) pathways are involved in repairing the downstream consequences, such as single- and double-strand breaks. mdpi.com The base excision repair (BER) and single-strand break repair pathways are critical. mdpi.com Furthermore, the conversion of single-strand breaks into double-strand breaks during replication necessitates the involvement of homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. nih.govmdpi.com Overexpression of proteins involved in these repair processes, such as XRCC1, has been shown to confer resistance to camptothecins. nih.gov Gene expression analyses in breast cancer cells exposed to topotecan revealed significant modulation of genes involved in DNA damage repair, including the p53-dependent gene RAD51, which is involved in homologous repair of DNA double-strand breaks. nih.gov

Preclinical Strategies for Overcoming Topotecan Resistance

To counteract the mechanisms of resistance, numerous preclinical strategies have focused on combination therapies. These approaches aim to either create synergistic cytotoxicity through complementary mechanisms of action or to directly inhibit the pathways that confer resistance to topotecan.

Platinum-based agents such as cisplatin (B142131) and carboplatin (B1684641) are a cornerstone of cancer chemotherapy and induce a different spectrum of DNA damage, primarily inter- and intrastrand crosslinks. mdpi.com Preclinical studies have provided a strong rationale for combining topotecan with these agents, demonstrating synergistic or supra-additive effects. karger.comresearchgate.net The combination of two agents with distinct DNA-damaging mechanisms can overwhelm the DNA repair capacity of cancer cells. nih.gov

In vitro studies using human colon and ovarian cancer cells showed that a sequential schedule of oxaliplatin (B1677828) followed by topotecan resulted in a supra-additive effect on the inhibition of colony formation and the induction of apoptosis. researchgate.net The combination of topotecan and carboplatin has also been shown to be active and manageable in preclinical models, leading to its investigation in clinical trials. nih.gov The sequence of administration can be crucial; preclinical data suggest that administering cisplatin prior to topotecan can enhance its effect, though this can also increase toxicity. nih.govuliege.be This synergy provides a basis for using topotecan-platinum combinations to treat various cancers. nih.gov

A more targeted approach to overcoming resistance involves co-administering topotecan with inhibitors of specific molecules or pathways that mediate resistance.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors: Given that Tdp1 repairs the cytotoxic lesions created by topotecan, inhibiting its function is a rational strategy to enhance topotecan's efficacy. nih.govmdpi.com Tdp1 inhibitors are designed to prevent the removal of topotecan-stabilized TOP1-DNA complexes, thereby increasing their persistence and cytotoxicity. researchgate.net Preclinical studies have validated this approach, showing that various classes of Tdp1 inhibitors, including thieno[2,3-b]pyridines, usnic acid derivatives, and lipophilic purine (B94841) nucleosides, can restore or potentiate sensitivity to topotecan in cancer cell lines. nih.govnih.gov The use of Tdp1 inhibitors has been shown to sensitize tumor cells to topotecan both in vitro and in vivo. nih.gov Interestingly, some Tdp1 inhibitors were found to increase the cytotoxicity of topotecan specifically in cancer cells (HeLa) but not in non-cancerous cell lines (HEK 293A), suggesting a potential therapeutic window. mdpi.com

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for sensing DNA damage and facilitating the repair of single-strand breaks through the BER pathway. aacrjournals.orgnih.gov By stabilizing TOP1-DNA complexes, topotecan induces single-strand breaks. If these breaks are not repaired by the time a replication fork arrives, they are converted to more lethal double-strand breaks. PARP inhibition prevents the efficient repair of these initial single-strand breaks, thus potentiating the DNA-damaging effects of topotecan. aacrjournals.org This synthetic lethality approach has shown considerable promise in preclinical models. aacrjournals.orgmdpi.com The PARP inhibitor veliparib (B1684213) (ABT-888) has been shown to enhance the antitumor activity of topotecan in multiple preclinical models. aacrjournals.org This combination leads to increased DNA damage and apoptosis in cancer cells. nih.gov The synergy between PARP inhibitors and topotecan provides a strong rationale for their combined use to overcome resistance and enhance therapeutic outcomes. aacrjournals.orgnih.gov

Combination AgentTarget/MechanismPreclinical ModelObserved Synergistic/Potentiating Effect
Cisplatin/CarboplatinInduces DNA crosslinksVarious human cancer cell lines and xenograftsSynergistic antitumor activity and induction of apoptosis. researchgate.netnih.gov
Tdp1 InhibitorsInhibits repair of TOP1-DNA complexesHuman cancer cell lines (e.g., HeLa)Restores sensitivity and potentiates topotecan cytotoxicity. mdpi.comnih.gov
PARP Inhibitors (e.g., Veliparib)Inhibits single-strand break repairHuman cancer xenografts and AML cell linesPotentiates antitumor activity by preventing DNA damage repair. aacrjournals.orgnih.gov

Combination Therapy Approaches in Preclinical Models

Evaluation of Immunomodulatory Combinations (e.g., Anti-PD-1 Antibodies)

The combination of topotecan with immunomodulatory agents, particularly immune checkpoint inhibitors like anti-PD-1 (Programmed cell death protein 1) and anti-PD-L1 (Programmed death-ligand 1) antibodies, represents a promising strategy to overcome resistance and enhance antitumor activity. The rationale for this approach is grounded in the immunogenic potential of topotecan, which can alter the tumor microenvironment to be more susceptible to an immune attack.

Research has indicated that topoisomerase I inhibitors, including topotecan, can upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells. nih.gov This increased expression makes the cancer cells more visible to the immune system, specifically to cytotoxic T cells, rendering them more susceptible to T cell-mediated killing. nih.gov This effect provides a strong basis for combining topotecan with checkpoint inhibitors that work by releasing the "brakes" on the immune system. Anti-PD-1/PD-L1 antibodies block the interaction between PD-1 on T cells and PD-L1 on tumor cells, a key pathway that cancer cells exploit to evade immune surveillance. nih.gov By inhibiting this interaction, these antibodies reinvigorate the host's anticancer immune response. nih.gov

Preclinical studies with other topoisomerase I inhibitors have shown that this combination can lead to supra-additive antitumor effects. nih.gov For instance, the combination of the topoisomerase I inhibitor irinotecan (B1672180) with an anti-PD-L1 antibody resulted in enhanced proliferation of CD8+ T cells in both tumors and lymph nodes and a decrease in the number of regulatory T cells (Tregs), which are immunosuppressive. nih.gov Given the similar mechanism of action, it is hypothesized that these benefits could be applicable to topotecan as well. nih.gov

Clinical investigations are exploring this synergy. A notable example is the BNT327-01 Phase 2 clinical trial, which evaluates a bispecific antibody, Pumitamig, that targets both PD-L1 and Vascular Endothelial Growth Factor A (VEGF-A), in combination with chemotherapy agents including topotecan for small cell lung cancer. bms.compharmabiz.com The dual mechanism of Pumitamig aims to restore T cell activity against the tumor while also inhibiting angiogenesis, which is crucial for tumor growth and metastasis. bms.compharmabiz.com Interim data from such trials are beginning to show encouraging antitumor activity, supporting the rationale for combining checkpoint inhibition with topotecan-based chemotherapy. bms.com

Trial IdentifierCombination AgentsCancer TypeKey Findings/Endpoints
BNT327-01Pumitamig (anti-PD-L1/VEGF-A) + TopotecanSecond- or third-line Small Cell Lung CancerEvaluation of Objective Response Rate (ORR), tumor size change, safety, Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS). bms.compharmabiz.com

Impact of Advanced Drug Delivery Systems on Circumventing Resistance

Advanced drug delivery systems (DDS) offer a powerful strategy to overcome several key mechanisms of resistance to topotecan. nih.gov These systems are designed to improve the pharmacokinetic profile of the drug, enhance its delivery to the tumor site, and circumvent cellular resistance mechanisms such as drug efflux and inactivation. nih.govnih.gov

One of the primary challenges with topotecan is its rapid conversion from its active lactone form to an inactive carboxylate form at physiological pH (7.4). rsc.orgresearchgate.net Nanocarrier systems, such as mesoporous silica (B1680970) nanoparticles (MSNs), can protect the encapsulated topotecan from this hydrolysis. rsc.orgencyclopedia.pub These nanoparticles can be engineered with pH-sensitive coatings, which keep the drug stable in the bloodstream but release the active lactone form within the acidic environment of tumor cell endosomes and lysosomes (pH ≤ 5.5) following internalization. rsc.orgencyclopedia.pub This targeted release ensures that the active form of the drug reaches its intracellular target, topoisomerase I. rsc.orgencyclopedia.pub

Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is a major factor in topotecan resistance. iiarjournals.orgnih.gov These transporters actively pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration to sublethal levels. Nanoparticle-based delivery systems can bypass this efflux mechanism. nih.govnih.gov By encapsulating topotecan, these nanocarriers are internalized by cells through endocytosis, a process that can evade the direct action of surface efflux pumps. nih.govnih.gov

Furthermore, DDS can be designed for active or passive targeting to increase drug accumulation in tumor tissues.

Passive Targeting: This approach leverages the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. nih.govresearchgate.net

Active Targeting: This involves conjugating the surface of the nanocarrier with ligands (e.g., antibodies, folic acid) that bind to specific receptors overexpressed on cancer cells. researchgate.netencyclopedia.pub This enhances selective uptake by tumor cells, increasing efficacy while minimizing exposure to healthy tissues. nih.govrsc.org

Various types of nanocarriers have been developed for topotecan delivery, each offering distinct advantages in overcoming resistance. nih.govencyclopedia.pub

Delivery SystemMechanism for Overcoming ResistanceKey Research FindingsReference(s)
Liposomes Bypasses ABC transporters; enhances tumor accumulation via EPR effect.Ligand-modified topotecan liposomes showed significant inhibitory effects in C6 glioma tumor spheroids. nih.gov nih.gov
Mesoporous Silica Nanoparticles (MSNs) Protects topotecan from pH-dependent inactivation; enables pH-sensitive drug release in acidic tumor microenvironments; can be surface-modified for active targeting (e.g., with folic acid).MSNs with a gelatin shell protected topotecan from hydrolysis and allowed for targeted release in tumor cells, effectively killing them while not affecting normal cells. rsc.orgencyclopedia.pub rsc.orgencyclopedia.pub
Polymeric Nanoparticles Improves bioavailability and retention in target organs; can be formulated to inhibit efflux pumps.Topotecan-loaded polymeric nanoparticles were formulated to augment transport to the lymphatic system and enhance retention in the brain and lungs. encyclopedia.pub encyclopedia.pub
Polymer-Lipid Hybrid Nanoparticles Combines the stability of polymeric nanoparticles with the biocompatibility of liposomes; allows for sustained drug release and improved targeting.These systems offer high encapsulation ability and stability, which are beneficial for overcoming chemoresistance. nih.gov nih.gov

By improving stability, enabling targeted delivery, and circumventing cellular efflux mechanisms, advanced drug delivery systems hold significant potential to modulate sensitivity and overcome resistance to topotecan. nih.gov

Pharmacology and Metabolism of Topotecan at the Preclinical Level

Preclinical Pharmacokinetic Characteristics and Distribution

The study of a drug's journey through the body is critical in preclinical research to predict its efficacy and behavior in clinical settings. For topotecan (B1662842), a semisynthetic analog of camptothecin (B557342), understanding its pharmacokinetic profile, including how it binds to plasma proteins and distributes into various tissues, provides a foundational knowledge of its therapeutic potential.

Plasma Protein Binding Dynamics and Its Influence on Drug Availability

The extent to which a drug binds to proteins in the blood, primarily albumin, can significantly impact its availability to reach target tissues and exert its therapeutic effect. Preclinical investigations have consistently shown that topotecan exhibits low binding to plasma proteins. europa.euhpra.ieeuropa.eu Specifically, studies indicate that approximately 35% of topotecan is bound to human plasma proteins. europa.euhpra.ieeuropa.eufda.gov This low level of protein binding suggests that a substantial fraction of the administered topotecan remains unbound and therefore pharmacologically active and available for distribution to tissues. The distribution between blood cells and plasma has been described as fairly homogeneous. europa.euhpra.ieeuropa.eu

Distribution within Tissues and Subcellular Compartments

Following administration, topotecan distributes into various tissues. Preclinical models have been instrumental in characterizing this distribution. Studies in rats with glioma have shown that topotecan can penetrate brain tissue, a critical characteristic for a drug considered for treating central nervous system malignancies. nih.govresearchgate.netresearchgate.net Following intracerebral clysis, a method of direct delivery to the brain, topotecan was detected well beyond the tumor boundaries and even in the contralateral hemisphere. nih.govresearchgate.netresearchgate.net In a swine model, ophthalmic artery chemosurgery resulted in significantly higher concentrations of topotecan in the orbit compared to intravenous administration, highlighting the importance of the route of administration in achieving therapeutic levels in specific tissues. arvojournals.org

Comprehensive Analysis of Metabolic Pathways and Metabolite Characterization

Metabolism is the process by which the body chemically modifies a drug, which can lead to its activation, inactivation, or transformation into a more easily excretable form. For topotecan, the primary metabolic processes involve the hydrolysis of its lactone ring and, to a lesser extent, other pathways.

Identification and Characterization of Minor Metabolic Pathways (e.g., N-Desmethylation, O-Glucuronidation)

While hydrolysis is the major route of clearance, metabolism accounts for less than 10% of topotecan's elimination. europa.euhpra.ieeuropa.eueuropa.eueuropa.eu A minor metabolic pathway is N-desmethylation, which is carried out by human liver microsomes to form an N-desmethyl metabolite. europa.eueuropa.eufda.gov This metabolite has been detected in urine, plasma, and feces and has been shown to have similar or less activity than the parent compound. europa.euhpra.ieeuropa.eueuropa.eu The mean metabolite-to-parent area under the curve (AUC) ratio is typically less than 10%. europa.euhpra.ieeuropa.eueuropa.eu

Another identified minor metabolic pathway is O-glucuronidation. europa.eunih.gov Both topotecan and its N-desmethyl metabolite can undergo O-glucuronidation, forming topotecan-O-glucuronide and N-desmethyl topotecan-O-glucuronide. fda.govnih.govfda.gov These glucuronide metabolites have been identified in the urine but constitute a very small percentage (less than 2%) of the administered dose. europa.eufda.govfda.gov

Preclinical Drug-Drug Interactions Influencing Topotecan Pharmacokinetics

The co-administration of multiple drugs can lead to interactions that alter their pharmacokinetic properties. In preclinical studies, the potential for such interactions with topotecan has been explored.

In vitro studies using human liver microsomes have shown that topotecan does not inhibit major human cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E, CYP3A, or CYP4A. europa.eufda.gov This suggests a low likelihood of topotecan affecting the metabolism of other drugs that are substrates for these enzymes.

However, topotecan itself is a substrate for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). fda.gov Therefore, co-administration with drugs that inhibit these transporters could potentially increase topotecan concentrations. For example, the P-gp inhibitor cyclosporine A was shown to increase the exposure to the active lactone form of topotecan. cancer-druginteractions.org This indicates that caution should be exercised when topotecan is used in combination with known inhibitors of these transporters.

Preclinical studies have also investigated the combination of topotecan with other anticancer agents. For instance, synergistic effects have been observed when topotecan is administered sequentially with microtubule-interfering agents like paclitaxel (B517696) and vinblastine. researchgate.netnih.gov This synergy may be due to effects on the cell cycle and increased topoisomerase I protein levels. researchgate.netnih.gov A preclinical study in mice suggested no significant drug-drug interactions between metronomic topotecan and pazopanib (B1684535). nih.gov

Advanced Research in Topotecan Analog Design and Drug Delivery

Structure-Activity Relationship (SAR) Studies for Novel Topotecan (B1662842) Analogs

The development of novel topotecan analogs is a critical area of research aimed at overcoming the limitations of the parent drug, such as its poor water solubility and the instability of its active lactone ring. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how chemical modifications affect the drug's efficacy and properties.

Rational Design Principles for Derivatives with Improved Aqueous Solubility and Lactone Stability

A primary challenge with topotecan and other camptothecin (B557342) derivatives is the equilibrium between the active lactone form and the inactive open-ring carboxylate form at physiological pH. researchgate.net Strategies to enhance lactone stability and aqueous solubility are therefore central to the rational design of new analogs.

Key design principles include:

Modifications at the A and B rings: Introducing substituents at positions 7, 9, 10, and 11 of the quinoline (B57606) core has been a successful strategy. nih.gov Topotecan itself is a prime example, with a dimethylaminomethyl group at position 9 that improves water solubility. cabidigitallibrary.org

Esterification at the 20-hydroxyl group: Modifying the 20-OH group on the E-ring can enhance the stability of the lactone. nih.gov Introducing hydrophilic chains at this position has been shown to significantly improve aqueous solubility. For instance, novel hexacyclic camptothecin analogs with such modifications exhibited solubilities of 3.40 and 5.07 mg/mL, a substantial increase compared to topotecan's solubility of less than 1 mg/mL. nih.gov

Homocamptothecins: Replacing the six-membered α-hydroxylactone ring with a more stable seven-membered β-hydroxylactone has given rise to homocamptothecins, which exhibit potent topoisomerase I inhibition and increased lactone stability at physiological pH. cabidigitallibrary.org

These rational design approaches have led to the synthesis of numerous derivatives with improved physicochemical properties, paving the way for more effective therapeutic agents.

Investigation of Substituent Effects on Biological Activity and Target Selectivity

The nature and position of substituents on the topotecan scaffold profoundly influence its biological activity and selectivity for its target, topoisomerase I (Top1).

Key findings from SAR studies include:

Importance of the E-ring: The lactone form of the E-ring is crucial for potent activity; the carboxylate form is significantly less active. gpatindia.com The chiral center at position 20 is also essential, with the (S)-configuration being the active form. gpatindia.com

Role of the A and B rings: The A and B rings are important for the inhibition of DNA synthesis, and their absence leads to a decrease in potency. gpatindia.com

Substituents on the A and B rings:

Substitutions at the 10-position with a hydrophobic moiety have been shown to improve solubility and potentially reduce side effects. bohrium.com

The introduction of a dimethylaminomethyl substituent at the 9-position of topotecan enhances its interaction with the Top1-DNA covalent complex. nih.gov

Target Selectivity: The pattern of DNA cleavage can be altered by different substituents, suggesting that various analogs may target different genes with varying selectivity. For example, norindenoisoquinolines, which are structurally related to topotecan, exhibit different cleavage patterns, indicating potential for selective targeting of different tumor types. nih.gov

These investigations underscore the delicate balance between chemical structure and biological function, guiding the synthesis of new topotecan analogs with enhanced potency and potentially improved therapeutic indices.

Development and Evaluation of Novel Drug Delivery Systems for Topotecan

To address the challenges associated with topotecan's physicochemical properties and to enhance its therapeutic efficacy, various novel drug delivery systems have been developed and evaluated. These systems aim to improve drug stability, solubility, and tumor-specific delivery.

Liposomal Formulations for Enhanced Antitumor Efficacy and Preferential Tumor Accumulation

Liposomal encapsulation of topotecan represents a significant advancement in its delivery. These formulations protect the drug from premature degradation and clearance, leading to improved pharmacokinetics and therapeutic outcomes.

Enhanced Stability and Pharmacokinetics: Liposomal formulations protect topotecan from hydrolysis, with over 80% of the drug remaining in its active lactone form for up to 24 hours in plasma. researchgate.net This leads to a significant increase in the drug's plasma half-life and area under the curve (AUC). nih.govmdpi.com For example, an optimized sphingomyelin/cholesterol (SM/Chol) liposomal formulation of topotecan demonstrated a 10-fold increase in plasma half-life and a 1000-fold increase in AUC compared to the free drug. nih.gov

Preferential Tumor Accumulation: Leveraging the enhanced permeability and retention (EPR) effect, liposomes with sizes in the range of 100-200 nm can passively accumulate in tumor tissues. researchgate.netaacrjournals.orgnih.gov Studies have shown a significant increase in topotecan accumulation in tumors when delivered via liposomes compared to the free drug. nih.gov A novel dihydrosphingomyelin (DHSM)-based liposomal formulation, FF-10850, demonstrated preferential tumor accumulation and payload release mediated by tumor-associated macrophages and the ammonia (B1221849) concentration in the tumor microenvironment. aacrjournals.orgnih.gov

Improved Antitumor Efficacy: The enhanced stability and tumor accumulation of liposomal topotecan translate to superior antitumor activity. researchgate.netaacrjournals.org In various preclinical models, liposomal topotecan has shown significantly improved efficacy, including complete tumor regression in some cases, compared to the free drug. researchgate.netaacrjournals.org

FormulationKey FeaturesOutcomeReference
FF-10850DHSM-based liposome (B1194612)Superior antitumor activity, reduced hematologic toxicity aacrjournals.orgnih.gov
SM/Chol liposomesOptimized drug-to-lipid ratio10-fold increase in plasma half-life, 1000-fold increase in AUC nih.gov
Topophore CD/L mole ratio of 0.1>98% entrapment efficiency, 10- to 22-fold increase in plasma half-life and AUC mdpi.com
Hyaluronic acid-targeted liposomesHA coating for active targetingHigh encapsulation efficiency (>95%), enhanced cellular uptake in A549 cells frontiersin.org

Nanoparticle-Based Delivery Approaches for Targeted or Sustained Release

Beyond liposomes, other nanoparticle-based systems have been explored to deliver topotecan effectively. These include polymeric nanoparticles and nanostructured lipid carriers, which offer advantages in terms of stability, controlled release, and targeting capabilities.

Sustained Release: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide a sustained release of topotecan over an extended period. encyclopedia.pubnih.gov In vitro studies have shown a protracted release pattern from topotecan-loaded PLGA nanoparticles over 120 hours. encyclopedia.pubnih.gov This sustained exposure can increase the likelihood of cancer cells being in the drug-sensitive S-phase of the cell cycle. encyclopedia.pub

Improved Stability and Bioavailability: Nanoencapsulation protects topotecan from hydrolysis, preserving its active lactone form. nih.govnih.gov This leads to improved chemical stability and bioavailability. nih.gov For instance, topotecan-loaded PLGA nanoparticles demonstrated a 13.05-fold increase in bioavailability compared to the free drug. researchgate.net

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to enhance their uptake by cancer cells. Folic acid-conjugated nanoparticles have shown phenomenal absorption in retinoblastoma cells compared to non-targeted nanoparticles. encyclopedia.pub

Overcoming Drug Resistance: Nanoparticle-based delivery can help circumvent multidrug resistance mechanisms in cancer cells. nih.gov

Nanoparticle SystemKey FeaturesOutcomeReference
PLGA nanoparticlesBiodegradable polymerSustained release over 120 hours, 13.05-fold increase in bioavailability encyclopedia.pubnih.govresearchgate.net
Mesoporous silica (B1680970) nanoparticles (MSNs)pH-sensitive gelatin shellProtection from hydrolysis, targeted delivery to endosomes/lysosomes encyclopedia.pubnih.gov
Nanostructured lipid carriers (NLCs)Incorporated in hydrogelsStable for ~30 days, reduced drug release, increased permeability encyclopedia.pubnih.gov

Host-Guest Complexation Strategies for Solubility Enhancement (e.g., Sulfonatocalixarenes)

Host-guest chemistry offers a promising approach to improve the solubility and stability of poorly water-soluble drugs like topotecan. Macrocyclic hosts, such as sulfonatocalixarenes, can encapsulate guest molecules within their hydrophobic cavities.

Solubility Enhancement: Complexation of topotecan with sulfonatocalix aacrjournals.orgarene (SC4A) has been shown to increase its aqueous solubility five-fold, from 1.2 mg/mL to 6.4 mg/mL. researchgate.netmedcraveonline.comnankai.edu.cn This is achieved by encapsulating the relatively hydrophobic quinoline-containing moiety of topotecan within the hydrophobic cavity of the calixarene, while the more hydrophilic portion remains outside. medcraveonline.comnankai.edu.cn

Complex Stability: The inclusion complex formed between topotecan and SC4A is remarkably stable, with a stability constant of 5.6 x 10³ M⁻¹. nankai.edu.cn This stable complexation is crucial for maintaining the drug in a soluble form.

Potential for Novel Formulations: The enhanced water solubility achieved through host-guest complexation with sulfonatocalixarenes presents an important avenue for the design of new topotecan formulations with improved therapeutic potential. nankai.edu.cn

Host MoleculeGuest MoleculeKey FindingReference
Sulfonatocalix aacrjournals.orgarene (SC4A)TopotecanFive-fold increase in aqueous solubility researchgate.netmedcraveonline.comnankai.edu.cn
Water-soluble pillar nih.govarene (WP6)Camptothecin380-fold solubility enhancement of camptothecin acs.org
β-Cyclodextrin derivativesTopotecanFormation of stable 1:1 stoichiometry complexes mdpi.com

Computational and Theoretical Modeling Approaches in Topotecan Research

Computational and theoretical modeling have become indispensable tools in the study of topotecan and its interaction with its biological target, the topoisomerase I-DNA (Top1-DNA) complex. These methods provide atomic-level insights that are often inaccessible through experimental techniques alone, facilitating a deeper understanding of the drug's mechanism of action and guiding the design of new, more effective analogs.

Molecular Dynamics Simulations of Drug-Target Complexes and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In topotecan research, MD simulations have been instrumental in elucidating the structural and dynamic effects of the drug on the human Top1-DNA covalent complex. researchgate.netplos.orgnih.gov

These simulations demonstrate that upon binding, topotecan intercalates into the DNA at the cleavage site, forming stable stacking interactions with the DNA base pairs. plos.orgnih.gov It also establishes and maintains crucial hydrogen bonds with specific amino acid residues of the topoisomerase I enzyme. plos.orgnih.gov Key interactions have been identified through these simulations. For instance, Arg364 forms stable hydrogen bonds with both the B and E rings of topotecan. plos.orgnih.gov The simulations also show that topotecan's binding keeps the catalytic residue Lys532 away from the DNA, hindering its participation in the DNA religation reaction, which is a key aspect of its inhibitory effect. plos.orgnih.gov

Furthermore, MD simulations have been employed to understand the mechanisms of drug resistance arising from mutations in topoisomerase I. acs.org Studies have investigated mutations such as E418K, G503S, and D533G, revealing that these mutations can significantly alter the binding of topotecan and reduce its inhibitory activity. acs.org The insights gained from these simulations are crucial for designing new topotecan analogs that can overcome such resistance.

Key Findings from Molecular Dynamics Simulations of the Topotecan-Top1-DNA Complex
FindingDescriptionKey Residues InvolvedReference
Conformational RestraintThe presence of topotecan reduces the overall flexibility and conformational space of the Top1-DNA complex.633-643 (linker domain) plos.orgnih.gov
Inhibition of ReligationTopotecan binding physically obstructs the catalytic lysine (B10760008) residue from accessing the DNA cleavage site, preventing the religation step.Lys532 plos.orgnih.gov
Stable Drug BindingThe drug is stabilized within the complex through stacking interactions with DNA and hydrogen bonds with the enzyme.Arg364 plos.orgnih.gov
Resistance MechanismMutations in Top1 can alter polar interactions, disrupt the binding geometry of topotecan, and lead to drug resistance.E418K, G503S, D533G acs.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Mechanistic Insights

While MD simulations provide valuable information on the dynamics of large molecular systems, they rely on classical mechanics. To investigate processes involving changes in electronic structure, such as bond-breaking and bond-forming reactions, quantum mechanical (QM) methods are necessary. archer2.ac.uk However, performing QM calculations on an entire enzyme-DNA-drug complex is computationally prohibitive. QM/MM methods offer a solution by treating a small, chemically active region (e.g., the drug and key active site residues) with a high level of QM theory, while the rest of the system is described by a more computationally efficient molecular mechanics (MM) force field. archer2.ac.ukresearchgate.net

In topotecan research, QM/MM calculations have been used to gain deeper mechanistic insights into its inhibitory action. nih.gov These studies have focused on understanding the differences in activity between the active lactone form and the inactive carboxylate form of topotecan, which exist in a pH-dependent equilibrium. nih.gov QM/MM calculations have helped to rationalize why only the lactone form is active, despite both forms binding to the same site in the Top1-DNA complex. nih.gov

These calculations have identified specific amino acids that play a direct role in the drug's activity. nih.gov For example, QM/MM studies have shown that Lys532 forms a stable hydrogen bond bridge between the active lactone form of topotecan and the DNA. nih.gov This interaction is not observed with the inactive carboxylate form. Furthermore, the presence of the active drug form triggers another stable interaction involving Asn722, which acts as a bridge between the DNA and the protein, thereby increasing the binding affinity of DNA for Top1 and further slowing down the DNA release process. nih.gov Such detailed mechanistic understanding is vital for the rational design of new inhibitors.

Mechanistic Insights from QM/MM Calculations on Topotecan
Investigated AspectKey FindingAmino Acid(s) ImplicatedReference
pH-Dependent ActivityOnly the lactone form of topotecan forms a stable hydrogen bond bridge with DNA, explaining its higher activity.Lys532 nih.gov
Enhanced DNA BindingThe active lactone form induces a bridging interaction that increases the binding affinity of DNA for Topoisomerase I.Asn722 nih.gov
Reaction MechanismProvides detailed energy profiles for chemical steps, such as proton transfer or hydrolysis, which are inaccessible to classical MD.N/A nih.govnih.gov

In Silico Prediction of Physico-Chemical and Pharmacological Parameters for New Analogs

In silico methods are extensively used to predict the properties of new chemical entities before their synthesis, saving significant time and resources. europa.eu For the design of new topotecan analogs, computational tools are employed to predict a range of essential physico-chemical and pharmacological parameters. These predictions help in prioritizing which analogs are most likely to have favorable drug-like properties.

Physico-chemical properties such as solubility, lipophilicity (logP), and pKa are routinely calculated. scialert.netresearchgate.net For topotecan analogs, maintaining adequate water solubility is important, and the pH-dependent equilibrium between the active lactone and inactive carboxylate form is a critical parameter that can be computationally modeled. scialert.net Molecular modeling analyses, including semi-empirical and Density Functional Theory (DFT) calculations, have been used to study the electronic properties of topotecan and its metabolites, such as the LUMO-HOMO energy gap, which relates to chemical reactivity. scialert.net

Pharmacological parameters , often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are also predicted using various computational models. researchgate.netd-nb.info Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating structural features of a series of compounds with their biological activity or a specific property. researchgate.netmdpi.com These models can then be used to predict the activity of newly designed analogs. For instance, docking scores from molecular docking simulations, which predict the binding affinity of a ligand to a receptor, are often used as a parameter in QSAR studies. researchgate.netresearchgate.net

In silico tools like SwissADME and Molinspiration are used to predict parameters related to drug-likeness, such as adherence to Lipinski's "rule of five," and to forecast ADMET properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. d-nb.infomdpi.com These predictions are crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

Predicted Parameters for New Topotecan Analogs Using In Silico Methods
Parameter CategorySpecific ParameterPrediction Method/ToolImportance in Analog DesignReference
Physico-chemicalSolubilityQSPR, DFT CalculationsEnsures bioavailability and suitability for formulation. scialert.net
Lipophilicity (logP)Fragment-based calculations, QSPRInfluences membrane permeability and distribution. mdpi.com
LUMO-HOMO Energy GapDFT CalculationsIndicates chemical reactivity and kinetic stability. scialert.net
Pharmacological (ADMET)Binding AffinityMolecular Docking, MM/GBSAPredicts potency against the target (Topoisomerase I). acs.orgresearchgate.net
Drug-likenessLipinski's Rule of Five (SwissADME)Filters for compounds with favorable oral bioavailability properties. d-nb.infomdpi.com
Metabolism/ToxicityQSAR, P450 inhibition modelsIdentifies potential liabilities related to metabolism and toxicity early in the design phase. researchgate.netmdpi.com

Analytical Methodologies for Topotecan Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of Topotecan (B1662842). These techniques allow for the separation and quantification of the active lactone form and the inactive carboxylate form of the drug, which exist in a pH-dependent equilibrium. nih.goveuropa.eu

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Lactone and Carboxylate Forms

HPLC methods have been extensively developed to separate and quantify the lactone and carboxylate forms of Topotecan. nih.govsigmaaldrich.comtandfonline.com The stability of Topotecan is a critical factor, as the lactone ring can hydrolyze to the carboxylate form under physiological conditions. nih.goveuropa.eu To accurately measure the total Topotecan concentration, methods often involve adjusting the pH of the sample to convert both forms to either the lactone (under acidic conditions, pH < 4) or the carboxylate form (at pH > 10) before analysis. nih.govacs.org

Several HPLC methods utilize a C18 column for separation with various mobile phase compositions. asianpubs.orgnih.govsigmaaldrich.com For instance, one method employs a mobile phase of methanol (B129727) and a buffer at pH 6.0 for the simultaneous separation of both forms. tandfonline.com Detection is commonly achieved using fluorescence, which offers high sensitivity. tandfonline.comnih.govnih.gov The excitation and emission wavelengths for fluorescence detection are typically around 370 nm and 520 nm, respectively. epa.gov The limit of quantitation for these methods can be as low as 0.05 ng/mL in plasma. sigmaaldrich.com

Table 1: HPLC Methods for Topotecan Analysis

Feature Method 1 Method 2 Method 3
Column Zorbax SB-C18 sigmaaldrich.com Novapak C18 epa.gov Microbore (0.8 mm) nih.gov
Mobile Phase Methanol-0.1 M hexane-1-sulfonic acid in methanol-0.01 M TEMED in distilled water pH 6.0 (25:10:65, v/v) sigmaaldrich.com Isocratic mobile phase epa.gov Not specified nih.gov
Detection Fluorescence sigmaaldrich.com Fluorescence (Ex: 370 nm, Em: 520 nm) epa.gov Fluorescence nih.gov
LLOQ 0.05 ng/mL (plasma) sigmaaldrich.com 1 ng/mL (whole blood) epa.gov 0.25 ng/mL (CSF) nih.gov
Linear Range 0.05-10 ng/mL sigmaaldrich.com 1-100 ng/mL epa.gov 0.25-100.0 ng/mL nih.gov

LLOQ: Lower Limit of Quantitation; CSF: Cerebrospinal Fluid

Application of HPLC in Various Biological Matrices (e.g., Cerebrospinal Fluid, Plasma)

HPLC methods have been successfully applied to quantify Topotecan in a range of biological matrices, which is crucial for pharmacokinetic studies.

Cerebrospinal Fluid (CSF): A microbore HPLC method with online microdialysis has been developed for measuring both the lactone and carboxylate forms of Topotecan in mouse CSF. nih.gov This method is highly sensitive, with a calibration range of 0.25–100.0 ng/mL for both forms, and allows for rapid analysis of small sample volumes. nih.gov Another HPLC method for human CSF has a lower limit of quantitation of 0.04 µM and has been used to evaluate Topotecan elimination after intraventricular injection. nih.govnih.govdntb.gov.ua

Plasma: Numerous HPLC methods are available for the determination of Topotecan in human and mouse plasma. asianpubs.orgsigmaaldrich.comnih.gov These methods often involve a protein precipitation step, for example, with cold methanol, to extract the drug. sigmaaldrich.com Due to the instability of the lactone form in plasma, rapid processing of blood samples is necessary. europa.eusigmaaldrich.com HPLC coupled with tandem mass spectrometry (LC-MS/MS) has also been used for plasma analysis, offering high sensitivity with a lower limit of quantitation of 0.5 ng/mL. asianpubs.org These methods are vital for studying the pharmacokinetics and tissue distribution of Topotecan. nih.gov

Spectroscopic and Spectrometric Characterization Methods

A variety of spectroscopic and spectrometric techniques are employed for the structural elucidation and analysis of Topotecan and its interactions.

Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of Topotecan are influenced by pH and the surrounding environment. acs.orgresearchgate.netacs.org The spectra are affected by the dielectric media and supramolecular interactions. acs.orgacs.org Studies have shown that the interaction of Topotecan with DNA can be monitored by changes in its UV-Vis spectrum. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy has been used to prove the structure of Topotecan. europa.eu Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to study the interaction between Topotecan and polymer hydrogels, indicating that hydrophobic interactions play a significant role. wiley.comwiley.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific quantification of Topotecan in biological samples. asianpubs.orgbioanalysis-zone.comresearchgate.netnih.gov It has been used to determine Topotecan levels in plasma, ultrafiltrate, urine, and tissue homogenates. bioanalysis-zone.com Electrospray ionization (ESI) is a common ionization technique used for Topotecan analysis. asianpubs.orgnih.gov MS is also used for structural characterization, helping to identify reaction products and degradation. europa.eunih.goveuropa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is instrumental in elucidating the detailed structure and dynamics of Topotecan. europa.eunih.gov It has been used to study the tautomerism and solvolysis products of Topotecan in various solvents. nih.gov 1H NMR has also been utilized to investigate the complex formation of Topotecan with other aromatic biologically active compounds. ukrbiochemjournal.org Furthermore, NMR studies have examined the interaction of Topotecan with proteins and RNA. researchgate.net

Fluorescence Spectroscopy for Monitoring Drug Release and Interactions

The inherent fluorescence of Topotecan provides a sensitive means to monitor its release from drug delivery systems and its interactions with biological molecules. nih.govviamedica.pl

The fluorescence of Topotecan is pH-dependent, with a red shift in its excitation spectrum observed as the pH increases. nih.gov This property has been exploited to develop non-invasive methods for monitoring the release of Topotecan from liposomal formulations. nih.gov By monitoring fluorescence changes, researchers can track the movement of the drug from the low pH interior of the liposome (B1194612) to the physiological pH of the surrounding medium. nih.govresearchgate.net Fluorescence spectroscopy has also been used to study the interaction of Topotecan with cyclodextrins and to investigate Förster resonance energy transfer (FRET) processes. mdpi.com

Biochemical and Cell-Based Assays for Mechanistic Studies

Biochemical and cell-based assays are essential for understanding the mechanism of action of Topotecan and for identifying new therapeutic strategies.

Cytotoxicity Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to determine the cytotoxic effects of Topotecan on various cancer cell lines. frontiersin.orgaacrjournals.org These assays help in evaluating the efficacy of Topotecan alone or in combination with other agents. frontiersin.orgaacrjournals.org

Cellular Uptake and Accumulation Assays: The intracellular accumulation of Topotecan can be measured using techniques like flow cytometry or spectrofluorometry. frontiersin.orgpensoft.net These assays are crucial for studying drug resistance mechanisms, as reduced intracellular drug concentration is a common cause of resistance. frontiersin.org

Apoptosis and Cell Cycle Analysis: Assays to detect apoptosis, such as DAPI staining and caspase activity assays, are used to understand how Topotecan induces cell death. aacrjournals.orgpensoft.net Cell cycle analysis can reveal the phase of the cell cycle in which Topotecan exerts its effects. nih.gov

DNA Damage and Repair Assays: Cell-based assays have been developed to identify agents that induce double-strand DNA breaks, a key mechanism of Topotecan's action. nih.gov These assays can be used to screen for compounds that are selectively toxic to cells with defects in DNA repair pathways. nih.gov

Enzyme Inhibition Assays: Biochemical assays are used to directly measure the inhibition of Topoisomerase I, the primary target of Topotecan. europa.eu These assays confirm the drug's mechanism of action.

Invasion and Migration Assays: Microfluidic chip-based cell invasion assays can be used to assess the effect of Topotecan on the invasive potential of cancer cells. aacrjournals.org

In Vitro Topoisomerase I Enzyme Activity Assays

In vitro assays are fundamental for characterizing the inhibitory effects of compounds like topotecan on topoisomerase I (Topo I) activity. A primary method involves assessing the relaxation of supercoiled DNA. nih.gov Topo I enzymes unwind supercoiled DNA, and the inhibition of this process can be quantified. nih.gov

One common assay utilizes supercoiled plasmid DNA as a substrate. researchgate.net In the presence of Topo I, the supercoiled DNA relaxes. However, when an inhibitor like topotecan is introduced, it stabilizes the transient covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand. plos.orgpnas.org This results in the accumulation of nicked, circular DNA. researchgate.net The different forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis and visualized, often with an intercalating agent like ethidium (B1194527) bromide. researchgate.net

The effectiveness of topotecan in this assay is concentration-dependent. For instance, a concentration of 100 µM topotecan has been shown to effectively convert supercoiled DNA to the nicked, circular form in the presence of Topo I. researchgate.net The assay can be adapted to compare the potency of different inhibitors by observing the concentration at which they produce a similar effect on DNA relaxation. nih.gov

Table 1: In Vitro Topoisomerase I Relaxation Assay Components and Observations

Component Function/Observation without Topotecan Observation with Topotecan
Supercoiled DNA Substrate for Topoisomerase I. Converted to nicked, circular DNA. researchgate.net
Topoisomerase I Catalyzes the relaxation of supercoiled DNA. nih.gov Forms a stable complex with DNA, leading to an accumulation of nicked DNA. researchgate.netplos.orgpnas.org
Agarose Gel Separates DNA isoforms based on their conformation. Allows for visualization of the shift from supercoiled to nicked DNA. researchgate.net
Ethidium Bromide Intercalates into DNA, allowing for visualization under UV light. Stains the separated DNA bands for observation. researchgate.net

DNA Cleavage and Religation Assays

DNA cleavage assays are crucial for directly observing the primary mechanism of action of topotecan, which is the stabilization of the Topo I-DNA cleavage complex. nih.gov These assays typically use a radiolabeled DNA substrate, often a specific oligonucleotide sequence, to precisely monitor the cleavage and subsequent religation events. nih.govresearchgate.net

The principle of the assay is to incubate Topo I with the labeled DNA substrate. nih.gov In the absence of an inhibitor, a dynamic equilibrium exists between DNA cleavage and religation. nih.gov The introduction of topotecan shifts this equilibrium by binding to the Topo I-DNA complex and inhibiting the religation step. plos.orgpnas.orgnih.gov This leads to an accumulation of the cleaved DNA fragments, which can be separated by denaturing polyacrylamide gel electrophoresis and quantified. nih.govresearchgate.net

A key variation of this method is the reversal assay, which confirms that an inhibitor acts by blocking religation rather than promoting the initial cleavage. nih.gov After allowing the formation of Topo I-DNA complexes in the presence of the inhibitor, conditions are changed to favor religation, such as by adding a high concentration of salt or increasing the temperature. nih.gov The rate of disappearance of the cleaved fragments provides a measure of the religation kinetics. nih.gov For topotecan, which binds reversibly, the cleavage complexes are expected to reseal quickly upon removal of the drug or a change in conditions that favor religation. nih.govaacrjournals.org

Table 2: Principles of DNA Cleavage and Religation Assays for Topotecan

Assay Step Description Role of Topotecan
Incubation Topoisomerase I is mixed with a radiolabeled DNA substrate to establish a cleavage/religation equilibrium. nih.gov Topotecan is added to the reaction, binding to the Topo I-DNA complex. plos.orgpnas.org
Cleavage Stabilization - Topotecan stabilizes the cleavage complex, preventing the DNA religation step. nih.gov
Denaturation The reaction is stopped, and the DNA is denatured to separate the strands. nih.gov This traps the protein on the DNA, allowing for the measurement of strand breaks. nih.gov
Electrophoresis The DNA fragments are separated on a denaturing polyacrylamide gel. nih.gov The amount of smaller, cleaved DNA fragments is increased.
Quantification The amount of cleaved DNA is measured, often by autoradiography. Provides a quantitative measure of topotecan's inhibitory activity.
Reversal (Optional) Conditions are altered (e.g., high salt) to inhibit new cleavage and promote religation. nih.gov The rate of disappearance of cleaved fragments demonstrates the reversibility of topotecan's action. nih.govaacrjournals.org

In Vivo Complex of Enzyme (ICE) Bioassay for Topoisomerase I-DNA Complex Formation

The In Vivo Complex of Enzyme (ICE) bioassay is a powerful technique for detecting and quantifying the formation of covalent Topo I-DNA complexes within intact cells or tissues following exposure to a drug like topotecan. aacrjournals.orgresearchgate.net This assay provides a direct measure of the drug's target engagement in a biological context. aacrjournals.org

The methodology involves lysing cells under conditions that preserve the covalent complexes, typically using a detergent like sarkosyl. aacrjournals.orgmdpi.com The cell lysate is then subjected to cesium chloride density gradient centrifugation. mdpi.com This process separates cellular components based on their density. The dense Topo I-DNA complexes are separated from the lighter, free Topo I protein. mdpi.com The amount of Topo I in the DNA-containing fractions is then quantified, usually by immunoblotting (Western blotting) with an antibody specific to Topo I. aacrjournals.org

Studies using the ICE bioassay have shown that topotecan significantly stimulates the formation of these covalent complexes in a concentration-dependent manner. aacrjournals.org For example, in HeLa cells, a clear increase in Topo I-DNA adducts was observed with increasing concentrations of topotecan. aacrjournals.org The assay is also sensitive enough to detect these complexes in clinical samples, such as peripheral blood from patients undergoing treatment. aacrjournals.org Research has demonstrated that these complexes can be detected shortly after drug administration and that their levels decrease after the drug is withdrawn, reflecting the reversibility of the complex. aacrjournals.org

Another related method is the band depletion assay, which also assesses the formation of Topo I-DNA adducts in intact cells. ashpublications.org In this assay, cell lysates are subjected to SDS-polyacrylamide gel electrophoresis and immunoblotted for Topo I. ashpublications.org Because the Topo I covalently bound to DNA migrates much more slowly than the free enzyme, the formation of complexes is observed as a decrease or "depletion" of the band corresponding to the free Topo I protein (approximately 100,000 Mr). ashpublications.org Studies using this assay on human leukemia cell lines have determined the concentration of topotecan required to convert 50% of the cellular Topo I into covalent complexes. ashpublications.orgnih.gov

Table 3: Comparison of In Vivo Topoisomerase I-DNA Complex Detection Methods

Feature ICE Bioassay Band Depletion Assay
Principle Separation of Topo I-DNA complexes from free Topo I by density gradient centrifugation. mdpi.com Detection of a decrease in the free Topo I band on a Western blot due to its sequestration in slower-migrating complexes. ashpublications.org
Detection Method Immunoblotting of fractions from the density gradient. aacrjournals.org Immunoblotting of total cell lysate. ashpublications.org
Primary Output Quantification of Topo I protein in DNA-containing fractions. aacrjournals.org Measurement of the reduction in the intensity of the free Topo I band. ashpublications.org
Key Finding with Topotecan Demonstrates a dose-dependent increase in Topo I-DNA complexes in cells and patient samples. aacrjournals.org Determined an ED50 of 4 µmol/L for complex formation in HL-60 leukemia cells. ashpublications.org

Q & A

Q. What are the key synthetic pathways for producing topotecan acid sodium salt, and how do reaction conditions influence impurity profiles?

this compound is synthesized via dissociation and esterolysis of topotecan hydrochloride under controlled alkaline conditions. Critical factors include pH adjustment (using sodium hydroxide) and temperature to minimize side reactions, such as hydrolysis of the lactone ring or formation of 9-substituted derivatives. Impurity profiling requires HPLC with fluorescence detection, as described in studies optimizing lactone ring stability .

Q. How can researchers identify and quantify this compound in complex matrices like plasma or cerebrospinal fluid?

A validated HPLC method using fluorescence detection (excitation/emission: 380/520 nm) is recommended. Mobile phases often combine phosphate buffer (pH 6.4) with methanol and dioctylsulfosuccinate sodium salt (DOSS) to enhance sensitivity. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction to isolate the lactone form from its carboxylate counterpart .

Q. What are the primary stability challenges of this compound in physiological environments, and how can they be mitigated?

The lactone ring of this compound is prone to hydrolysis under neutral/alkaline pH, converting it to an inactive carboxylate form. Stabilization strategies include formulating chitosan-based porous microspheres with sodium bicarbonate, which maintains an acidic microenvironment via CO₂ release in the gastrointestinal tract. Coacervation techniques and Box-Behnken experimental designs optimize drug loading and release kinetics .

Advanced Research Questions

Q. How do liposomal formulations affect the pharmacokinetic profile of this compound, and what analytical methods are used to monitor release kinetics?

Liposomal encapsulation (e.g., DSPC/DSPE-PEG2K lipids) prolongs circulation time and reduces systemic toxicity. Release kinetics in plasma are monitored using fluorometry or ultrafiltration-HPLC to distinguish free drug from liposome-bound drug. Complement proteins in plasma can accelerate release, necessitating inclusion of stabilizers like sodium besylate .

Q. What experimental designs are optimal for studying combinatorial therapies involving this compound and CRISPR-screened targets?

High-throughput CRISPR screens paired with anchor drugs (e.g., topotecan) identify synergistic gene knockouts. A factorial design (e.g., 18 cell lines × 8 drugs × 655 knockouts) assesses interactions. Dose-response matrices and synergy scores (e.g., Bliss independence) quantify combinatorial effects, prioritizing targets like DNA repair pathways for preclinical validation .

Q. How can researchers resolve contradictions in reported stability data for this compound across different biological matrices?

Discrepancies arise from matrix-specific factors (e.g., plasma esterases, pH gradients). A tiered approach combines:

  • In vitro models : Simulated gastric/intestinal fluids to assess pH-dependent hydrolysis.
  • Ex vivo spiking : Quantify recovery rates in human plasma vs. cerebrospinal fluid using LC-MS/MS.
  • Mechanistic studies : Molecular dynamics simulations to predict lactone ring behavior in lipid bilayers .

Q. What methodologies enable precise profiling of this compound metabolites and degradation products?

High-resolution mass spectrometry (HRMS) with HILIC chromatography resolves polar metabolites (e.g., N-desmethyltopotecan). For degradation products, stress testing under heat, light, and pH extremes followed by LC-PDA/ELSD detects impurities like 9-hydroxymethyl derivatives. Structural confirmation uses NMR and comparison with synthetic standards .

Methodological Notes

  • Chromatographic Parameters : Use a C18 column (4.6 × 150 mm, 5 µm) with 20 mM ammonium acetate (pH 4.0)/methanol (75:25) at 1.0 mL/min for baseline separation of lactone and carboxylate forms .
  • Formulation Optimization : Response surface methodology (RSM) identifies critical variables (e.g., chitosan concentration, crosslinking time) for floating microsphere efficacy .
  • Impurity Synthesis : 9-Propoxymethyl-10-hydroxycamptothecin is synthesized via nucleophilic substitution using n-propanol and catalytic HCl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.